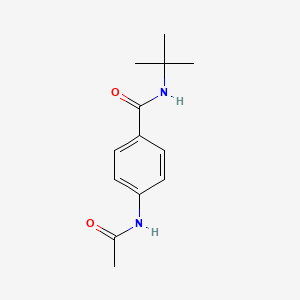
CPI-1189
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemische Sonde untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der genaue Wirkmechanismus von CP1-1189 ist noch nicht vollständig geklärt. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen interagiert, möglicherweise unter Beteiligung von Signalwegen, die mit seiner Acylaminobenzoesäurestruktur zusammenhängen. Weitere Forschung ist erforderlich, um die beteiligten molekularen Zielstrukturen und Signalwege vollständig zu verstehen .
Wirkmechanismus
Target of Action
CPI-1189 is primarily a Tumor Necrosis Factor-alpha (TNF-α) inhibitor . TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
This compound inhibits the release of TNF-α . By doing so, it can prevent the inflammatory response triggered by this cytokine. Additionally, this compound has been shown to inhibit the phosphorylation of p38 , a member of the MAP kinase family which is involved in cellular responses to cytokines and stress.
Biochemical Pathways
The inhibition of TNF-α release and p38 phosphorylation by this compound affects several biochemical pathways. These include the inflammatory response pathway, apoptosis pathway, and potentially others related to cellular stress and damage .
Pharmacokinetics
It has been used in clinical trials, suggesting that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
This compound has shown neuroprotective effects in studies. In SH-SY5Y neuronal cells and primary murine cortical neurons, this compound pretreatment potently inhibited Oxygen Glucose Deprivation/Re-oxygenation (OGDR)-induced viability reduction and cell death . It also alleviated OGDR-induced reactive oxygen species production, lipid peroxidation, and glutathione consumption . Furthermore, it inhibited OGDR-induced programmed necrosis by inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate dehydrogenase release to the medium .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, in an oxygen-glucose deprivation environment followed by re-oxygenation, this compound was able to protect neuronal cells from oxidative injury and cell death .
Biochemische Analyse
Biochemical Properties
4-Acetamido-N-tert-butylbenzamide plays a significant role in biochemical reactions, particularly in the context of inflammation and oxidative stress. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), inhibiting its release and thereby reducing inflammation . Additionally, 4-Acetamido-N-tert-butylbenzamide inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent for conditions characterized by excessive inflammation and oxidative stress.
Cellular Effects
The effects of 4-Acetamido-N-tert-butylbenzamide on various cell types and cellular processes are profound. This compound has been demonstrated to protect neuronal cells from oxidative injury and cell death induced by oxygen-glucose deprivation and re-oxygenation . It also prevents apoptosis in glial cells by inhibiting TNF-α-induced apoptosis and reducing glial fibrillary acidic protein (GFAP) staining at the infusion site . Furthermore, 4-Acetamido-N-tert-butylbenzamide enhances the integrity of the blood-brain barrier, suggesting its potential neuroprotective effects .
Molecular Mechanism
At the molecular level, 4-Acetamido-N-tert-butylbenzamide exerts its effects through several mechanisms. It inhibits the phosphorylation of p38 MAPK, which is a key player in the cellular response to stress and inflammation . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and protects cells from oxidative damage. Additionally, 4-Acetamido-N-tert-butylbenzamide interacts with TNF-α, preventing its release and subsequent inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory and neuroprotective agent.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Acetamido-N-tert-butylbenzamide have been studied in various laboratory settings. In rodent models of colitis, the compound demonstrated dose-dependent protection from colonic damage when administered before the induction of inflammation . The protective effects were observed to be greater when the compound was administered intravenously compared to oral administration . Additionally, in healing experiments, 4-Acetamido-N-tert-butylbenzamide reduced colonic damage even when administered after the peak of the inflammatory response . These findings suggest that the compound is effective in both preventing and treating inflammation over time.
Dosage Effects in Animal Models
The effects of 4-Acetamido-N-tert-butylbenzamide vary with different dosages in animal models. In studies involving rodent models of colitis, the compound showed dose-dependent protection from colonic damage, with higher doses providing greater protection . At very high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential adverse effects.
Metabolic Pathways
4-Acetamido-N-tert-butylbenzamide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as p38 MAPK and TNF-α, modulating their activity to reduce inflammation and oxidative damage . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall therapeutic effects. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 4-Acetamido-N-tert-butylbenzamide.
Transport and Distribution
The transport and distribution of 4-Acetamido-N-tert-butylbenzamide within cells and tissues are essential for its therapeutic efficacy. The compound is known to enhance the integrity of the blood-brain barrier, suggesting its ability to cross this barrier and exert neuroprotective effects . Additionally, the compound’s interactions with transporters and binding proteins within cells influence its localization and accumulation, further affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Acetamido-N-tert-butylbenzamide plays a critical role in its activity and function. The compound’s ability to inhibit p38 MAPK phosphorylation and TNF-α release suggests that it may localize to specific cellular compartments involved in these pathways . Additionally, the compound’s neuroprotective effects indicate its potential localization to neuronal and glial cells, where it can exert its protective effects against oxidative stress and inflammation . Understanding the subcellular localization of 4-Acetamido-N-tert-butylbenzamide is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CP1-1189 beinhaltet typischerweise die Acylierung von 4-Aminobenzoesäurederivaten. Eine gängige Methode ist die Reaktion von 4-Aminobenzoesäure mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin, um 4-Acetamidobenzoesäure zu bilden. Dieses Zwischenprodukt wird dann unter geeigneten Bedingungen mit tert-Butylamin umgesetzt, um CP1-1189 zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von CP1-1189 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographie-Techniken gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: CP1-1189 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an der Acetamidgruppe oder der Benzamideinheit auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Benzamiden oder Acetamiden.
Vergleich Mit ähnlichen Verbindungen
CP1-1189 ist aufgrund seiner spezifischen Acylaminobenzoesäurestruktur einzigartig. Zu ähnlichen Verbindungen gehören:
Acetanilide: Verbindungen mit einer acylierten Aminogruppe, die an eine Anilineinheit gebunden ist.
Benzamide: Verbindungen mit einer Benzamidstruktur.
N-Acetylarylamine: Verbindungen mit einer acetylierten Arylaminstruktur.
Eigenschaften
IUPAC Name |
4-acetamido-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNRCWSXSZACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171455 | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183619-38-7 | |
| Record name | CPI 1189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP1-1189 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPI 1189 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP1-1189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


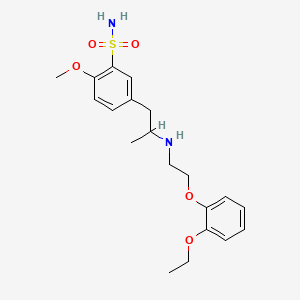
![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
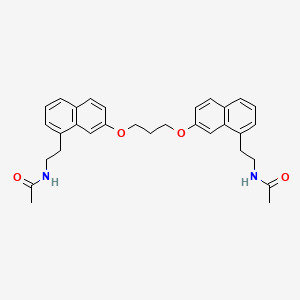
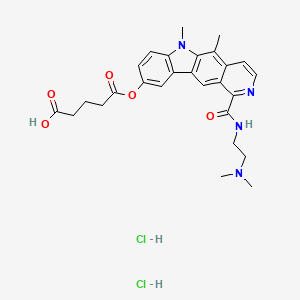
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
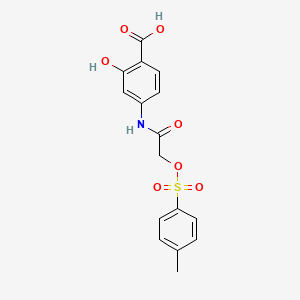
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)


